2-(4-Isopropylcyclohexyl)ethan-1-amine
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Overview
Description
2-(4-Isopropylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C11H23N It is a derivative of cyclohexane, featuring an isopropyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylcyclohexyl)ethan-1-amine typically involves the reaction of 4-isopropylcyclohexanone with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions is crucial for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-(4-Isopropylcyclohexyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropylcyclohexyl)ethanol: Similar structure but with a hydroxyl group instead of an amine group.
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
2-(4-Isopropylcyclohexyl)ethan-1-amine is unique due to its specific combination of an isopropyl group and an ethanamine moiety, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H23N |
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Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)ethanamine |
InChI |
InChI=1S/C11H23N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9-11H,3-8,12H2,1-2H3 |
InChI Key |
NOSUHJXQIKLGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CCN |
Origin of Product |
United States |
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